molecular formula C7H10N2O3 B13227579 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid CAS No. 2060063-55-8

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Katalognummer: B13227579
CAS-Nummer: 2060063-55-8
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: YOKZDFGULJQDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules The imidazole ring is a five-membered heterocycle containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Comparison: Compared to these similar compounds, 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications, making it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

2060063-55-8

Molekularformel

C7H10N2O3

Molekulargewicht

170.17 g/mol

IUPAC-Name

2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O3/c1-9-3-5(8-4-9)2-6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12)

InChI-Schlüssel

YOKZDFGULJQDFX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=C1)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.